molecular formula C7H3BrClFO B140607 4-Bromo-2-fluorobenzoyl chloride CAS No. 151982-51-3

4-Bromo-2-fluorobenzoyl chloride

Cat. No. B140607
M. Wt: 237.45 g/mol
InChI Key: PCFIABOQFAFDAU-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorobenzoyl chloride is a compound with the molecular formula C7H3BrClFO and a molecular weight of 237.46 . It is colorless to white to pale yellow in appearance . It is used in laboratory chemicals .


Molecular Structure Analysis

The InChI code for 4-Bromo-2-fluorobenzoyl chloride is 1S/C7H3BrClFO/c8-4-1-2-5 (7 (9)11)6 (10)3-4/h1-3H . The compound has a topological polar surface area of 17.1 Ų . The exact mass and monoisotopic mass of the compound are both 235.90398 g/mol .


Physical And Chemical Properties Analysis

4-Bromo-2-fluorobenzoyl chloride is a fused solid or clear liquid as melt . It has a refractive index of 1.5860-1.5900 at 20°C . The compound has a XLogP3-AA of 3.2 , indicating its lipophilicity.

Scientific Research Applications

Synthesis of Flavonoid Derivatives

  • Scientific Field : Organic Chemistry and Microbiology
  • Summary of the Application : 4-Bromo-2-fluorobenzoyl chloride is used in the synthesis of flavonoid derivatives with bromine, chlorine, and nitro groups . These flavonoids are of interest due to their potential antimicrobial properties .
  • Methods of Application or Experimental Procedures : The flavonoids are synthesized using Claisen–Schmidt condensation and its modifications . Through biotransformation via entomopathogenic filamentous fungi, glycoside derivatives of these flavonoids are obtained .
  • Results or Outcomes : The study revealed that flavones have superior inhibitory effects compared to chalcones and flavanones . Notably, 6-chloro-8-nitroflavone showed potent inhibitory activity against pathogenic bacteria . Conversely, flavanones 6-chloro-8-nitroflavanone and 6-bromo-8-nitroflavanone stimulated the growth of probiotic bacteria (Lactobacillus acidophilus and Pediococcus pentosaceus) .

Synthesis of Biaryl Intermediates

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 4-Bromo-2-fluorobenzoyl chloride may be used in the synthesis of biaryl intermediates .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Synthesis of Hydroxybenzoic Acid Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 4-Bromo-2-fluorobenzoyl chloride is used in the synthesis of hydroxybenzoic acid derivatives . These compounds are important in the pharmaceutical industry and are used in the production of various drugs .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Food, Drug, Pesticide or Biocidal Product Use

  • Scientific Field : Food Science, Pharmacology, Agriculture, and Microbiology
  • Summary of the Application : 4-Bromo-2-fluorobenzoyl chloride may be used in the production of food, drugs, pesticides, or biocidal products . However, the specific applications are not detailed in the source .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Synthesis of Biaryl Intermediates

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 4-Bromo-2-fluorobenzoyl chloride may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Food, Drug, Pesticide or Biocidal Product Use

  • Scientific Field : Food Science, Pharmacology, Agriculture, and Microbiology
  • Summary of the Application : 4-Bromo-2-fluorobenzoyl chloride may be used in the production of food, drugs, pesticides, or biocidal products . However, the specific applications are not detailed in the source .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Safety And Hazards

4-Bromo-2-fluorobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .

properties

IUPAC Name

4-bromo-2-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFIABOQFAFDAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370087
Record name 4-Bromo-2-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluorobenzoyl chloride

CAS RN

151982-51-3
Record name 4-Bromo-2-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-fluorobenzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-2-fluorobenzoic acid 144a (250 g, 1.14 mol) in dry DCM (2000 mL) was added oxalyl chloride (446 g, 3.51 mol) and DMF (10 mL) at RT, and the reaction mixture was stirred at RT for 1 h. See FIG. 3. The mixture was concentrated under reduced pressure to give 4-bromo-2-fluorobenzoyl chloride 144b (271 g, 100%) as a yellow solid, which was used for the next step without further purification.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
446 g
Type
reactant
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Name
Quantity
10 mL
Type
reactant
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Name
Quantity
2000 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Combine 4-bromo-2-fluoro-benzoic acid (5.0 g, 22.83 mmol), thionyl chloride (10 mL, 0.137 mmol) in toluene (10 mL) and reflux for 2 h. Evaporate the reaction mixture to obtain 4-bromo-2-fluoro-benzoyl chloride (5.0 g, 93%) and use for the next step without further purification. Dissolve tert-butylamine (0.8 mL, 5.12 mmol) and triethylamine (0.8 mL, 6.32 mmol) in anhydrous DCM (20 mL), cool to 0° C. and add a solution of 4-bromo-2-fluoro-benzoyl chloride (1.0 g, 4.22 mmol) in anhydrous DCM (10 mL). Stir the reaction mixture at 0° C. for 10 min, warm to ambient temperature and continue to stir for 30 min. Wash the reaction mixture with brine (2×10 mL), dry the organic extracts over anhydrous Na2SO4, evaporate the solvent and purify by chromatography on silica gel eluting with DCM to obtain the desired intermediate as a white solid (1.0 g, 87%). MS (ES+) m/z: 275 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 4-bromo-2-fluorobenzoic acid (10.8 g, 50.0 mmol) in SOCl2 (50 mL) was stirred at 70° Celsius for 1 hour. After cooling to rt, the resulting mixture was concentrated to give 4-bromo-2-fluorobenzoyl chloride as colorless oil, which was used directly in the next step without purification.
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Procedure CC: To a stirring solution of 4-bromo-2-fluorobenzoic acid (1.0 mmol) and oxalyl chloride (2.0 mmol) in dichloromethane (0.10M), add 2 drops of dimethylformamide as a catalyst. Stir at room temperature for 3 hours. After this time, concentrate the reaction in vacuo. Assume total conversion to the acid chloride.
Quantity
1 mmol
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reactant
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Quantity
2 mmol
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reactant
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0 (± 1) mol
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0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

4-Bromo-2-fluorobenzoic acid (1.0 mmol) and oxalyl chloride (2.0 mmol) are combined in dichloromethane (0.10 M), and 2 drops of dimethylformamide are added as a catalyst. The reaction is stirred at room temperature for 3 h. After this time, the reaction is concentrated in vacuo. Total conversion to the acid chloride is assumed.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2-fluorobenzoyl chloride
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4-Bromo-2-fluorobenzoyl chloride
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4-Bromo-2-fluorobenzoyl chloride
Reactant of Route 4
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4-Bromo-2-fluorobenzoyl chloride
Reactant of Route 5
4-Bromo-2-fluorobenzoyl chloride
Reactant of Route 6
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4-Bromo-2-fluorobenzoyl chloride

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